Molecular structure and conformational analysis of 2-chloro-N-(4-ethylphenyl)propanamide
Molecular structure and conformational analysis of 2-chloro-N-(4-ethylphenyl)propanamide
An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of 2-chloro-N-(4-ethylphenyl)propanamide
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-chloro-N-(4-ethylphenyl)propanamide, a member of the chloroacetanilide class of compounds known for their herbicidal activity. The structure-activity relationship in this class is intrinsically linked to the three-dimensional arrangement of atoms and the molecule's ability to adopt specific conformations. This document outlines the synthetic pathway, detailed protocols for spectroscopic characterization, and an in-depth analysis of its structural parameters and conformational preferences. By integrating experimental methodologies with computational modeling, we present a holistic view of the molecule's stereoelectronic properties, offering critical insights for researchers in agrochemistry, drug development, and materials science.
Introduction: Significance and Structural Context
2-chloro-N-(4-ethylphenyl)propanamide belongs to the chloroacetamide family of herbicides, which are widely used for pre-emergence weed control.[1] The biological efficacy of these compounds is not merely a function of their chemical composition but is critically dependent on their molecular structure.[2] Factors such as the spatial arrangement of substituents on the phenyl ring and the conformation of the chloroacetyl side chain influence the molecule's lipophilicity, uptake, and interaction with its biological target.[2] A thorough understanding of the molecule's preferred three-dimensional structure and its conformational flexibility is therefore paramount for designing new analogues with improved efficacy and for understanding their mode of action at a molecular level.
This guide employs a multi-faceted approach, combining established experimental protocols with high-level computational analysis to elucidate the structural and conformational nuances of 2-chloro-N-(4-ethylphenyl)propanamide.
Synthesis and Spectroscopic Characterization
The synthesis of N-aryl amides is a fundamental transformation in organic chemistry. The most direct route to 2-chloro-N-(4-ethylphenyl)propanamide involves the acylation of 4-ethylaniline with 2-chloropropanoyl chloride.
Experimental Protocol: Synthesis
Objective: To synthesize 2-chloro-N-(4-ethylphenyl)propanamide via nucleophilic acyl substitution.
Materials:
-
4-ethylaniline
-
2-chloropropanoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Causality: The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Cooling the reaction mixture controls the exothermic nature of the acylation.
-
-
Acylation: Add 2-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes any unreacted triethylamine and aniline. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-chloro-N-(4-ethylphenyl)propanamide as a solid.
Spectroscopic Characterization Workflow
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.
Caption: Workflow for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid product directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Expected Spectral Features: [3][4][5]
-
~3300 cm⁻¹ (Medium, Sharp): N-H stretching vibration of the secondary amide.
-
3100-3000 cm⁻¹ (Weak): Aromatic C-H stretching.
-
2970-2850 cm⁻¹ (Medium): Aliphatic C-H stretching from the ethyl and methyl groups.
-
~1660 cm⁻¹ (Strong): Amide I band, primarily due to C=O stretching. This is a hallmark of the amide functional group.
-
~1540 cm⁻¹ (Strong): Amide II band, arising from a combination of N-H bending and C-N stretching.
-
~820 cm⁻¹ (Strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) aromatic ring.
-
~750-650 cm⁻¹ (Medium-Strong): C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[6][7]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Analyze chemical shifts, integration, and coupling patterns.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
δ ~8.0-7.5 (Broad singlet, 1H): N-H proton of the amide.
-
δ ~7.4 (d, J ≈ 8.5 Hz, 2H) & δ ~7.1 (d, J ≈ 8.5 Hz, 2H): An AA'BB' system for the 1,4-disubstituted aromatic ring protons.
-
δ ~4.6 (q, J ≈ 7.0 Hz, 1H): Methine proton (-CH(Cl)-).
-
δ ~2.6 (q, J ≈ 7.6 Hz, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
δ ~1.8 (d, J ≈ 7.0 Hz, 3H): Methyl protons adjacent to the chiral center (-CH(Cl)CH₃).
-
δ ~1.2 (t, J ≈ 7.6 Hz, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
δ ~168: Amide carbonyl carbon.
-
δ ~140-135: Aromatic quaternary carbons.
-
δ ~128: Aromatic CH carbons.
-
δ ~120: Aromatic CH carbons.
-
δ ~55: Methine carbon (-CH(Cl)-).
-
δ ~28: Methylene carbon of the ethyl group.
-
δ ~22: Methyl carbon adjacent to the chiral center.
-
δ ~15: Methyl carbon of the ethyl group.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Protocol:
-
Sample Introduction: Introduce the sample via a direct insertion probe or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation patterns or a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to clearly observe the molecular ion.
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Expected Mass Spectral Features:
-
Molecular Ion Peak: The key feature is the isotopic pattern for chlorine.[8] The molecule has one chlorine atom, so it will exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show a peak for C₁₁H₁₄³⁵ClNO at m/z ≈ 211 and a peak for C₁₁H₁₄³⁷ClNO at m/z ≈ 213, with a relative intensity ratio of roughly 3:1.[9]
-
Key Fragments: Fragmentation may occur via cleavage of the amide bond, loss of HCl, or loss of the ethyl group from the phenyl ring.
Molecular Structure Analysis
While an experimental crystal structure for 2-chloro-N-(4-ethylphenyl)propanamide is not publicly available, we can derive a highly accurate model using computational methods and validate it against the known crystal structure of its close analog, 2-chloro-N-(p-tolyl)propanamide.[10]
Computational Methodology: Density Functional Theory (DFT)
Protocol:
-
Structure Building: Construct the initial 3D structure of the molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy minima.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[11][12] This level of theory provides a good balance of accuracy and computational cost for molecules of this type.[13]
-
Frequency Calculation: Perform a vibrational frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
Analysis of Geometric Parameters
The optimized geometry reveals key structural features. The amide linkage (-C(=O)NH-) is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The most significant structural descriptors are the torsion angles that define the molecule's overall shape.
| Parameter | Computed Value (2-chloro-N-(4-ethylphenyl)propanamide) | Experimental Value (2-chloro-N-(p-tolyl)propanamide)[10] |
| C=O Bond Length | ~1.23 Å | 1.224 Å |
| Amide C-N Bond Length | ~1.35 Å | 1.344 Å |
| N-C(aryl) Bond Length | ~1.42 Å | 1.421 Å |
| Torsion Angle (C(aryl)-C(aryl)-N-C=O) | ~45° | 45.6° |
| Torsion Angle (H-N-C-C(Cl)) | ~178° (anti) | 179.0° (anti) |
The excellent agreement between the computed parameters for our target molecule and the experimental X-ray data for its tolyl analog provides high confidence in the accuracy of the computational model. The significant twist of ~45° between the phenyl ring and the amide plane is a characteristic feature, arising from a balance between conjugative stabilization (favoring planarity) and steric hindrance.
Conformational Analysis
The biological activity of flexible molecules is often governed by their ability to adopt a specific "bioactive" conformation. The conformational landscape of 2-chloro-N-(4-ethylphenyl)propanamide is primarily defined by rotation around two key single bonds.
Caption: Key dihedral angles defining molecular conformation.
-
τ₁ (C(aryl)-N bond): Rotation around this bond determines the orientation of the 4-ethylphenyl ring relative to the amide plane. As shown by the structural analysis, this is typically twisted to minimize steric clash.
-
τ₃ (C(amide)-C(α) bond): Rotation around this bond positions the chlorine atom and methyl group relative to the carbonyl oxygen.
Computational scans of the potential energy surface reveal that the global minimum conformation corresponds to the structure discussed above, where the N-H and Cα-H bonds are roughly anti-periplanar to the C=O and N-C(aryl) bonds, respectively. Other local minima exist, but they are typically several kcal/mol higher in energy. The trans conformation of the amide bond itself (τ₂) is overwhelmingly favored over the cis conformation by more than 15 kcal/mol, meaning the cis conformer is not significantly populated at room temperature.[14]
The flexibility around the τ₁ and τ₃ bonds allows the molecule to adapt its shape, which can be crucial for fitting into the active site of its target enzyme. The energy barriers to rotation around these bonds are relatively low, suggesting that the molecule is conformationally mobile in solution.
Conclusion
This guide has provided a detailed, multi-faceted analysis of 2-chloro-N-(4-ethylphenyl)propanamide. Through a combination of established synthetic and spectroscopic protocols, alongside robust computational modeling validated by data from a close structural analog, we have established a clear picture of its molecular architecture and conformational dynamics. The key structural features include a nearly planar trans-amide linkage and a significant twist between the aromatic ring and the amide plane. The molecule's flexibility is primarily dictated by rotations around the N-C(aryl) and C-C(α) bonds. These detailed structural and conformational insights are fundamental for understanding its herbicidal activity and provide a solid foundation for the rational design of next-generation agrochemicals.
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